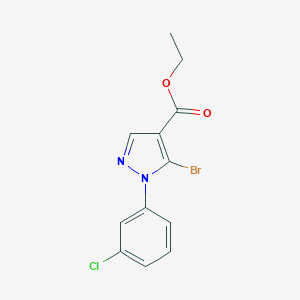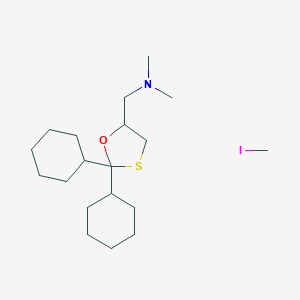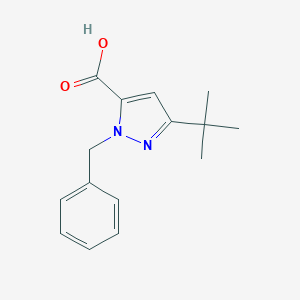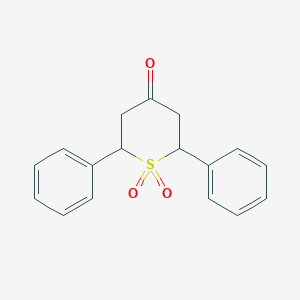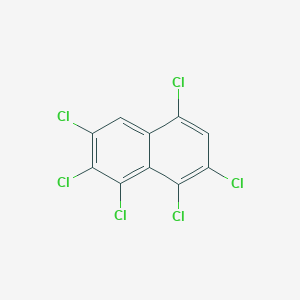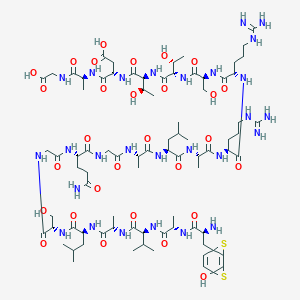
Hcg-beta (gly(88,90))82-101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hcg-beta (gly(88,90))82-101 is a peptide hormone that plays an important role in various physiological processes. It is a fragment of the human chorionic gonadotropin (hCG) hormone, which is produced during pregnancy. Hcg-beta (gly(88,90))82-101 has been extensively studied for its potential applications in scientific research.
作用機序
Hcg-beta (gly(88,90))82-101 acts by binding to the luteinizing hormone/choriogonadotropin receptor (LHCGR) on the cell surface. This binding activates the receptor, leading to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways leads to various biochemical and physiological effects.
生化学的および生理学的効果
Hcg-beta (gly(88,90))82-101 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit tumor growth by inhibiting angiogenesis and inducing cell cycle arrest. Hcg-beta (gly(88,90))82-101 has been shown to increase the production of testosterone in males and progesterone in females. It has also been shown to have a role in regulating the immune system.
実験室実験の利点と制限
Hcg-beta (gly(88,90))82-101 has several advantages for lab experiments. It is a stable peptide that can be synthesized easily using SPPS method. It has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. Hcg-beta (gly(88,90))82-101 is a relatively expensive peptide, which may limit its use in some experiments. It also has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for hcg-beta (gly(88,90))82-101 research. One direction is the development of hcg-beta (gly(88,90))82-101-based cancer therapies. Hcg-beta (gly(88,90))82-101 has shown promise as a therapeutic target for cancer treatment, and further research is needed to develop effective therapies. Another direction is the development of hcg-beta (gly(88,90))82-101-based diagnostic tools. Hcg-beta (gly(88,90))82-101 has been used as a biomarker for cancer diagnosis, and further research is needed to develop more sensitive and specific diagnostic tools. Finally, further research is needed to understand the role of hcg-beta (gly(88,90))82-101 in various physiological processes, including immune regulation and hormone production.
合成法
Hcg-beta (gly(88,90))82-101 can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The protected amino acids are then deprotected to reveal the free amino group, which can be used for the next coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Hcg-beta (gly(88,90))82-101 has been used in various scientific research applications. It has been studied for its potential role in cancer diagnosis and treatment. Hcg-beta (gly(88,90))82-101 has been found to be overexpressed in various cancers, including breast, ovarian, and prostate cancer. It has been used as a biomarker for cancer diagnosis and monitoring. Hcg-beta (gly(88,90))82-101 has also been studied for its potential as a therapeutic target for cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
特性
CAS番号 |
105028-22-6 |
|---|---|
製品名 |
Hcg-beta (gly(88,90))82-101 |
分子式 |
C82H135N27O29S2 |
分子量 |
2027.2 g/mol |
IUPAC名 |
(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1 |
InChIキー |
ZFJLWWNEENUSKP-GUSHEPIUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
配列 |
XAVALSGQGALARRSTTDAG |
同義語 |
(Gly(88,90)) HCG-beta (82-101) (Gly(88,90))82-101 HCG-beta HCG-beta (82-101), (Gly(88,90))- HCG-beta (82-101), (glycyl(88,90))- HCG-beta (Gly(88,90))82-101 HCG-beta, (glycine(88,90))82-101- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
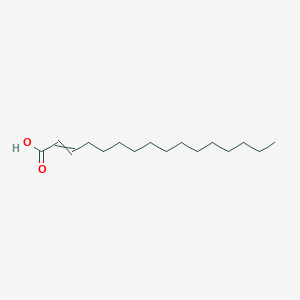
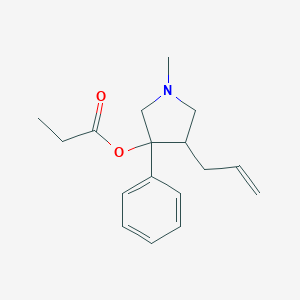
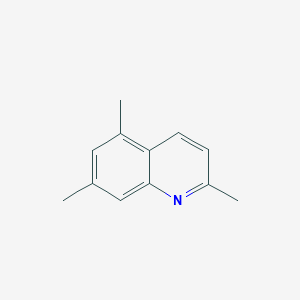
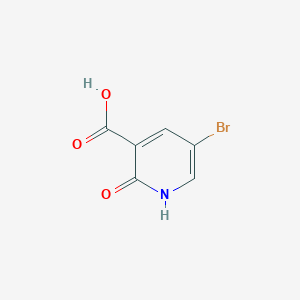

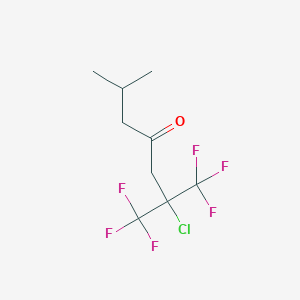
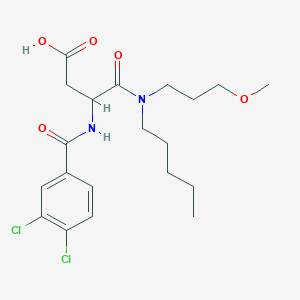
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
